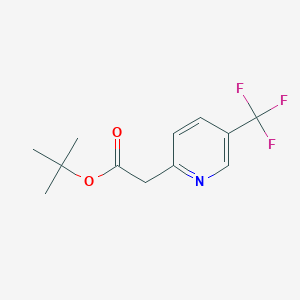

tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Description

tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetoxy-tert-butyl ester moiety at the 2-position. This compound is structurally significant in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in drug candidates . Its tert-butyl ester group provides steric protection, improving stability during synthetic processes .

Properties

CAS No. |

790714-75-9 |

|---|---|

Molecular Formula |

C12H14F3NO2 |

Molecular Weight |

261.24 g/mol |

IUPAC Name |

tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)6-9-5-4-8(7-16-9)12(13,14)15/h4-5,7H,6H2,1-3H3 |

InChI Key |

QNSFRXRIDHXQLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and ester moiety enable participation in nucleophilic substitutions. Key examples include:

Hydrolysis of Ester Group

The tert-butyl ester undergoes hydrolysis to form 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid, a precursor for further functionalization.

Conditions :

-

Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

-

Solvent : Water/THF (1:1)

-

Temperature : 80°C, 6 hours

Mechanism :

The reaction proceeds via acid- or base-catalyzed cleavage of the ester bond.

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature facilitates transition-metal-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed couplings with boronic acids.

Example Reaction :

Substrate : 3-Bromo-5-(trifluoromethyl)pyridine

Boronate : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C, 12 hours

Key Product :

tert-Butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate

Enantioselective Addition to N-Sulfonylketimines

Ligand Synthesis :

-

Ligand : (S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

-

Immobilization : Anchored onto PS–PEG TentaGel S NH₂ resin via amidation .

Catalytic Performance :

| Parameter | Homogeneous Catalyst | Immobilized Catalyst |

|---|---|---|

| TON | 19 | 59 |

| TOF (h⁻¹) | 9.45 | 0.75 |

| Reusability | Not applicable | 10 cycles |

Conditions :

-

Substrate : 4-Methoxyphenylboronic acid + ketimine

-

Catalyst : Pd(TFA)₂ complex

-

Solvent : Ethyl acetate

Cyanation Reactions

The ester group can be modified to introduce cyano functionalities.

Example :

Reagents : CuCN, DMF

Conditions : 120°C, 8 hours

Product : 2-Cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate derivatives

Applications :

-

Intermediate for agrochemicals

-

Building block for fluorescent dyes

Comparative Reactivity Analysis

| Reaction Type | Substrate Position | Key Catalyst/Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Suzuki Coupling | Pyridine C-3 | Pd(PPh₃)₄, dioxane | 74 | >95% |

| Ester Hydrolysis | Tert-butyl ester | HCl, THF/H₂O | >90 | N/A |

| Asymmetric Catalysis | Ligand framework | Pd(TFA)₂, ethyl acetate | 85–92 | 88–94% ee |

Mechanistic Insights

Scientific Research Applications

tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with applications in scientific research, medicinal chemistry, and potentially other fields. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a tert-butyl ester group, contributing to its chemical properties.

Chemical Structure and Properties

The compound has the molecular formula . The trifluoromethyl group enhances lipophilicity, which can facilitate membrane penetration and increase binding affinity to biological targets.

Scientific Research Applications

This compound is used as a building block for synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals. The compound's structure makes it a tool for studying biological processes and interactions at the molecular level and can be used in producing specialty chemicals and materials with specific properties.

Potential in Medicinal Chemistry

This compound is of interest in medicinal chemistry because of its structural features and potential biological applications. Compounds with trifluoromethyl groups can enhance binding affinity and specificity, modulating biological pathways.

The biological activity of this compound is influenced by its structural components. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration. Hydrolysis of the ester group may lead to a carboxylic acid form that interacts with biological pathways, potentially exhibiting pharmacological effects.

Similar Compounds

The uniqueness of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate lies in the specific positioning of the trifluoromethyl group on the pyridine ring, influencing its reactivity and potential biological activity. The tert-butyl ester provides steric hindrance, affecting stability and reactivity compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-cyano-2-(4-(trifluoromethyl)phenyl)acetate | Contains a phenyl ring instead of a pyridine ring | Different electronic properties due to phenyl substitution |

| Tert-butyl 2-cyano-2-(3-(trifluoromethyl)pyridin-2-yl)acetate | Trifluoromethyl group at a different position on the pyridine ring | Variance in reactivity and biological activity due to positional changes |

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Halogen Substituents :

- The -CF₃ group in the target compound offers stronger electron-withdrawing effects compared to bromo or fluoro substituents, enhancing resistance to oxidative metabolism in drug candidates .

- Bromo-substituted analogs (e.g., tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate) are more reactive in cross-coupling reactions due to the polarizable C-Br bond .

Ester vs. Carboxylate Salts :

- The tert-butyl ester in the target compound increases lipophilicity (logP ~2.5 estimated), whereas the sodium salt derivative (Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate) exhibits high aqueous solubility (>500 mg/mL), making it suitable for parenteral formulations .

Physicochemical and Reactivity Profiles

Reactivity Insights:

- The tert-butyl ester’s stability under basic conditions contrasts with ethyl esters, which hydrolyze more readily, limiting their use in prolonged reactions .

- Chloro-substituted analogs (e.g., tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate) may undergo nucleophilic aromatic substitution at the 3-position, offering a pathway for further functionalization .

Biological Activity

tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, with the molecular formula and CAS number 941133-76-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further biological evaluation.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the trifluoromethyl group is particularly important as it influences the electronic properties and steric effects, which can enhance binding affinity to target proteins. Studies have shown that compounds containing trifluoromethyl groups often exhibit improved potency against specific enzymes and receptors compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research has indicated that derivatives containing similar structures exhibit antimicrobial properties, particularly against Chlamydia trachomatis. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to significantly increase the efficacy of certain compounds against this pathogen. In a study examining various analogues, it was found that those with trifluoromethyl substitutions displayed selective activity against Chlamydia, while maintaining low toxicity towards host cells .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while some derivatives exhibit mild toxicity, they remain selective for bacterial cells over mammalian cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the pyridine ring. For example, modifications at the para position have been shown to adversely affect activity, emphasizing the need for careful design in developing new analogues. Compounds lacking the trifluoromethyl group were often inactive, underscoring its role in enhancing biological activity .

Table 1: Summary of Biological Activities

| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | Selectivity |

|---|---|---|---|---|

| This compound | 941133-76-2 | Active against Chlamydia | Mild toxicity | High |

| Related Compound A | XXXX | Inactive | Moderate toxicity | Low |

| Related Compound B | XXXX | Active | High toxicity | Low |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group present | Increased potency against C. trachomatis |

| Para position substitution | Decreased activity |

| Absence of trifluoromethyl | Inactive |

Case Study 1: Antichlamydial Activity

In a recent study focused on developing selective antichlamydial agents, several derivatives were synthesized based on the structure of this compound. The results indicated that compounds featuring the trifluoromethyl group significantly inhibited the growth of C. trachomatis without affecting mammalian cell viability. The study concluded that such modifications could lead to promising candidates for treating chlamydial infections .

Case Study 2: SAR Analysis

A comprehensive SAR analysis was performed on a series of pyridine-based compounds, including this compound. This analysis revealed that specific electronic properties imparted by substituents like trifluoromethyl enhance binding affinity to biological targets, leading to improved therapeutic profiles compared to non-fluorinated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : Synthesis typically involves coupling tert-butyl cyanoacetate derivatives with functionalized pyridine intermediates. For example, analogous compounds (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) are synthesized via base-catalyzed reactions (e.g., NaH or K₂CO₃ in DMF/THF) . Reaction optimization may require adjusting stoichiometry, temperature, or catalyst choice (e.g., transition-metal catalysts for cross-coupling steps) . Yield improvements often involve purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and pyridine/acetate backbone.

- FT-IR : To identify ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹) from the trifluoromethyl group.

- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation (e.g., C₁₂H₁₄F₃NO₂ requires exact mass ~273.10 g/mol) .

- X-ray crystallography (if crystalline): SHELX programs can resolve bond angles and stereoelectronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection may be needed if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., stability under acidic/basic conditions)?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or trace impurities. Systematic studies should:

- Vary pH : Test stability in buffered solutions (e.g., pH 1–14) using HPLC to monitor degradation products.

- Control humidity : Moisture-sensitive tert-butyl esters may hydrolyze; use anhydrous conditions for reproducibility .

- Validate purity : Compare results from ≥95% pure batches (via NMR/LC-MS) to exclude impurity-driven side reactions .

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on pyridine ring reactivity?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model electron-withdrawing effects of CF₃ on pyridine’s aromaticity and nucleophilic/electrophilic sites.

- Molecular docking : If bioactive, simulate interactions with target proteins (e.g., enzymes) to guide functionalization .

- Spectroscopic correlation : Compare computed IR/NMR shifts with experimental data to validate models .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer :

- Steric maps : Generate 3D models (e.g., using Avogadro) to visualize steric bulk around the acetate moiety.

- Kinetic studies : Monitor reaction rates for substitutions (e.g., SN² vs. SN¹) under varying conditions. Bulky tert-butyl groups may favor SN¹ pathways or hinder nucleophilic attack .

- Comparative analysis : Synthesize analogs with smaller esters (e.g., methyl) to isolate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.